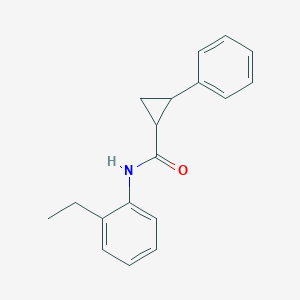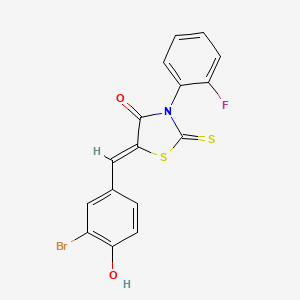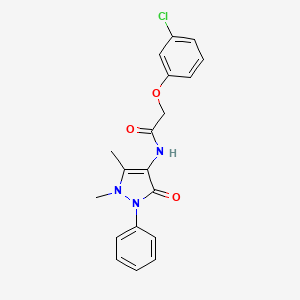![molecular formula C21H17N3O2 B5089675 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B5089675.png)
3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It was first synthesized in 1994 by scientists at Pfizer, who were searching for new compounds that could inhibit EGFR and potentially be used as cancer therapeutics. Since then, AG-1478 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol binds to the ATP-binding site of EGFR and prevents the receptor from undergoing autophosphorylation, which is necessary for downstream signaling. By inhibiting EGFR signaling, this compound blocks the activation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways. This results in a decrease in cell proliferation, migration, and invasion, as well as increased apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting EGFR signaling, it has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune response. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is its specificity for EGFR. Unlike other EGFR inhibitors, this compound does not inhibit other receptor tyrosine kinases, making it a useful tool for studying the specific role of EGFR in cellular processes. However, one limitation of this compound is its relatively low potency compared to other EGFR inhibitors. This may make it less suitable for certain experiments where high potency is required.
Orientations Futures
There are a number of future directions for research involving 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol. One area of interest is the development of more potent EGFR inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of EGFR in various disease states, including cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, this compound may have potential applications in the development of novel therapeutics for these diseases. Overall, this compound is a valuable tool for studying the role of EGFR in various cellular processes and has potential applications in scientific research and drug development.
Méthodes De Synthèse
3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxyaniline with phthalic anhydride to form the intermediate phthalimide. The phthalimide is then reduced to the corresponding amine, which is subsequently reacted with 4-(4-chlorobenzyl)phthalazin-1-one to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and purification techniques to ensure high purity of the final product.
Applications De Recherche Scientifique
3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been used extensively in scientific research as a tool to study the role of EGFR in various cellular processes. It has been shown to inhibit EGFR signaling in a dose-dependent manner, leading to a decrease in cell proliferation, migration, and invasion. This compound has been used in a wide range of studies, including cancer research, neuroscience, and developmental biology. It has also been used to investigate the role of EGFR in wound healing, angiogenesis, and immune response.
Propriétés
IUPAC Name |
3-[[4-(4-methoxyphenyl)phthalazin-1-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-17-11-9-14(10-12-17)20-18-7-2-3-8-19(18)21(24-23-20)22-15-5-4-6-16(25)13-15/h2-13,25H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDYHJSHESQKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![butyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate](/img/structure/B5089602.png)


![1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089624.png)

![1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5089658.png)
![2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide](/img/structure/B5089661.png)
![10-acetyl-11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5089668.png)
![ethyl 4-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5089673.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B5089680.png)
![N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine oxalate](/img/structure/B5089697.png)
![2-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5089698.png)
![1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089701.png)

